2-(4-Iodophenyl)-4-phenylpyridine
Description
Contextualization within Halogenated Phenylpyridine Chemistry
Halogenated phenylpyridines are a class of organic compounds that have garnered considerable interest in synthetic chemistry. rsc.org The introduction of a halogen atom onto the phenylpyridine scaffold provides a versatile handle for further chemical transformations. These compounds are often key building blocks in the synthesis of more complex molecules for pharmaceuticals and ligands for metal complexes. rsc.org
The carbon-halogen bond can be utilized in a variety of cross-coupling reactions, allowing for the construction of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to modern synthetic methodology. The specific halogen present (in this case, iodine) influences the reactivity, with the carbon-iodine bond being particularly susceptible to oxidative addition in catalytic cycles, such as the Suzuki-Miyaura cross-coupling. mdpi.com The regioselectivity of these reactions—the ability to selectively functionalize a specific position on the aromatic rings—is a key area of research in this field. nih.gov
Significance of Phenylpyridine Scaffolds in Contemporary Chemical Research
The phenylpyridine scaffold itself is a privileged structure in medicinal chemistry and materials science. chemicalbook.comrsc.org As a nitrogen-bearing heterocycle, pyridine (B92270) and its derivatives are found in over 7,000 existing drug molecules and are integral to many FDA-approved pharmaceuticals. rsc.org The pyridine ring can participate in hydrogen bonding and other non-covalent interactions, which is crucial for binding to biological targets. rsc.org
In the realm of materials science, 2-phenylpyridine (B120327) and its derivatives are well-known for their use as ligands in the formation of highly fluorescent metal complexes, particularly with iridium(III). These complexes are of great interest for their application in organic light-emitting diodes (OLEDs). The electronic properties of the phenylpyridine ligand can be fine-tuned by adding substituents, which in turn modifies the emission properties of the resulting metal complex.
Derivatives of phenylpyridine have also been explored for their potential as herbicides and insecticides, demonstrating the broad utility of this chemical framework. mdpi.commdpi.com
Overview of Research Trajectories for 2-(4-Iodophenyl)-4-phenylpyridine
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential research directions. The presence of the iodo-substituent on the phenyl ring makes it an ideal candidate for further functionalization.
Key potential research areas include:
Synthetic Intermediate: The compound could serve as a precursor for creating more complex molecules through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions would replace the iodine atom with other functional groups, leading to a diverse library of new compounds.
Ligand Development: It could be used to synthesize novel ligands for catalysis or new phosphorescent materials for OLEDs. The electronic and steric properties of the ligand could be systematically varied by transforming the iodo group.
Medicinal Chemistry: Derivatives created from this compound could be screened for biological activity, given the established importance of the phenylpyridine scaffold in drug discovery. nih.govresearchgate.net
Interactive Data Tables
Physical and Chemical Properties of Related Phenylpyridine Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Phenylpyridine | C₁₁H₉N | 155.20 | 268-270 | - |
| 4-Phenylpyridine | C₁₁H₉N | 155.20 | 69-73 | 274-275 |
| 2-(4-Chlorophenyl)pyridine | C₁₁H₈ClN | 189.64 | - | - |
| 2-Bromo-4-phenylpyridine (B1345544) | C₁₁H₈BrN | 234.10 | - | - |
| 2,4,6-Triphenylpyridine | C₂₃H₁₇N | 307.39 | 133-134 | - |
Predicted Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₂IN |
| Molecular Weight | 357.19 g/mol |
| Polar Surface Area | 12.89 Ų |
| Rotatable Bond Count | 2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
Note: These properties are computationally predicted and have not been experimentally verified.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12IN |
|---|---|
Molecular Weight |
357.19 g/mol |
IUPAC Name |
2-(4-iodophenyl)-4-phenylpyridine |
InChI |
InChI=1S/C17H12IN/c18-16-8-6-14(7-9-16)17-12-15(10-11-19-17)13-4-2-1-3-5-13/h1-12H |
InChI Key |
SUZDMEHBWMVFMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 2 4 Iodophenyl 4 Phenylpyridine
Direct Synthetic Approaches for 2-(4-Iodophenyl)-4-phenylpyridine
Direct synthesis aims to construct the target molecule in a minimal number of steps, often by bringing together multiple components in a single reaction vessel.
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a one-pot reaction to form a complex product. nih.gov The Chichibabin pyridine (B92270) synthesis, first reported in 1924, is a classic example of a condensation reaction used to create pyridine rings. wikipedia.org It traditionally involves the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or an ammonia source. wikipedia.orgchemistnotes.com This method and its variations are crucial for producing substituted pyridines. chemistnotes.com
While the original Chichibabin synthesis often employs harsh conditions like high temperatures (350–500 °C) and catalysts such as alumina (B75360) or silica, modern adaptations have sought to improve yields and broaden the scope under milder conditions. wikipedia.orgthieme.de For the synthesis of a 2,4-disubstituted pyridine like this compound, a modified Chichibabin-type approach could theoretically involve the condensation of a chalcone (B49325) derivative (an α,β-unsaturated ketone) with an aldehyde and ammonia. Specifically, 1-(4-iodophenyl)-3-phenylprop-2-en-1-one (B8489400) could react with an appropriate aldehyde and an ammonia source. The mechanism of such reactions is complex, involving a series of steps including imine formation, Michael addition, and aldol-type condensations, ultimately leading to the aromatic pyridine ring. wikipedia.org
Recent advancements in MCRs have introduced various catalysts and reaction conditions to improve efficiency and selectivity. bohrium.com For instance, microwave-assisted organic synthesis has been shown to accelerate the formation of triaryl-substituted pyridines. nih.gov
The introduction of an iodine atom onto an aromatic ring, such as the phenyl group in this context, is a key transformation. Several methods exist for the iodination of aryl compounds.
Direct electrophilic iodination using molecular iodine (I₂) can be effective, often in the presence of an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species (I⁺). mdpi.com Reagents like nitric acid, silver salts (e.g., AgNO₃, Ag₂SO₄), or hypervalent iodine compounds can facilitate this process. mdpi.comnih.gov For instance, a method for the α-iodination of ketones utilizes iodine in the presence of m-iodosylbenzoic acid. mdpi.com Another approach involves the use of iodine and potassium carbonate. researchgate.net The choice of solvent can also be critical, with polar protic solvents sometimes favoring the reaction. researchgate.net
Alternatively, the Sandmeyer reaction provides an indirect route. This involves the diazotization of an aromatic amine (e.g., 4-aminophenyl)pyridine with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with potassium iodide to introduce the iodine atom. mdpi.com
A novel and rapid iodination reagent, N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, has been developed for the post-modification of phenyl compounds with high reactivity and regioselectivity. mdpi.comresearchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds, including phenylpyridines. ethernet.edu.etyoutube.comyoutube.com The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. chemicalbook.com To synthesize this compound, one could couple 4-phenylpyridine-2-boronic acid with 1,4-diiodobenzene (B128391), or alternatively, 2-bromo-4-phenylpyridine (B1345544) with 4-iodophenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. chemicalbook.com A variety of palladium catalysts and ligands can be employed to optimize the reaction. mdpi.com
Negishi Coupling: This involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. lehigh.edu This method is known for its high functional group tolerance.
Stille Coupling: This reaction utilizes an organotin reagent and an organohalide. While effective, the toxicity of organotin compounds is a significant drawback. youtube.com
The choice of coupling partners is crucial. For instance, a general procedure for Suzuki-Miyaura coupling involves reacting an aryl chloride with an arylboronic acid in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as N,N-dimethyl acetamide (B32628) (DMA) at elevated temperatures. chemicalbook.com
Precursor Synthesis and Intermediate Characterization
The synthesis of this compound often relies on the preparation and purification of key precursors. For example, in a convergent synthesis, one might prepare a substituted pyridine precursor and a substituted phenyl precursor separately before coupling them.
A common precursor for the phenylpyridine core is a substituted pyridine, such as 2-bromo-4-phenylpyridine or 4-phenyl-2-aminopyridine. The synthesis of 2-aminopyridines can be achieved through the Chichibabin amination reaction, where pyridine is treated with sodium amide. ntu.edu.sg
The synthesis of the iodoaryl precursor, such as 4-iodophenylboronic acid, is also a critical step. This can be prepared from 1,4-diiodobenzene through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.
Characterization of these intermediates is essential to ensure their purity before proceeding to the final coupling step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis are routinely used to confirm the structure and purity of the synthesized precursors. mdpi.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing side reactions and costs. Several factors are typically varied and studied:
Catalyst and Ligand: In metal-catalyzed reactions, the choice of the palladium or nickel catalyst and the associated ligands can significantly impact the reaction's efficiency. Different phosphine (B1218219) ligands, for example, can alter the steric and electronic properties of the metal center, influencing the rates of the catalytic cycle steps. youtube.com
Base: The strength and solubility of the base used in cross-coupling reactions are critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. chemicalbook.com
Solvent: The solvent can affect the solubility of the reactants and catalyst, as well as the reaction temperature. A range of solvents from polar aprotic (e.g., DMF, DMSO) to ethereal (e.g., THF, dioxane) and alcoholic solvents may be screened. nih.gov
Temperature and Reaction Time: These parameters are often optimized to ensure the reaction goes to completion without significant decomposition of the reactants or product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is standard practice. chemicalbook.com
A systematic approach to optimization involves varying one parameter at a time while keeping others constant to determine its effect on the yield. This can be documented in tabular form to clearly present the findings.
Table 1: Hypothetical Optimization of Suzuki Coupling for this compound This table is for illustrative purposes and does not represent actual experimental data.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF | 80 | 92 |
Coordination Chemistry of 2 4 Iodophenyl 4 Phenylpyridine As a Ligand
Complexation with Transition Metal Ions
The pyridine (B92270) and phenyl rings of 2-phenylpyridine (B120327) and its derivatives allow for the formation of stable chelate complexes with a variety of transition metal ions. wikipedia.orgwikipedia.org The nitrogen atom of the pyridine ring and a carbon atom from the ortho-position of the 2-phenyl ring act as the two coordination points. This process, known as cyclometalation or ortho-metalation, results in the formation of a stable five-membered ring containing the metal ion. wikipedia.orgnih.gov
Iridium(III) complexes are particularly notable due to their applications in areas such as organic light-emitting diodes (OLEDs). chemicalbook.com The synthesis of homoleptic tris-cyclometalated iridium(III) complexes, such as the well-known fac-tris(2-phenylpyridinato)iridium(III) or Ir(ppy)₃, typically involves a two-step process or a more direct one-pot synthesis. nih.govresearchgate.net
The general synthetic approach involves the reaction of an iridium(III) salt, commonly iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O), with an excess of the 2-phenylpyridine-type ligand. nih.govnih.gov The reaction is often carried out in a high-boiling point solvent mixture, such as 2-ethoxyethanol (B86334) and water, and heated for an extended period to facilitate the cyclometalation. researchgate.net An alternative method involves the initial formation of a chloride-bridged dimer, [Ir(C^N)₂Cl]₂, which is then reacted with a third equivalent of the ligand to yield the final tris-homoleptic complex. wikipedia.orgnih.gov
For the specific ligand 2-(4-Iodophenyl)-4-phenylpyridine, the synthesis of its corresponding iridium(III) complex, fac-tris[this compound]iridium(III), would follow a similar protocol. The reaction would proceed via the cyclometalation of three ligand molecules around the iridium(III) center.
Table 1: Typical Reaction Components for Synthesis of fac-tris[2-(aryl)pyridine]iridium(III) Complexes
| Component | Role | Example Molar Ratio |
|---|---|---|
| Iridium(III) Chloride Hydrate | Iridium metal source | 1 equivalent |
| This compound | Cyclometalating Ligand | > 3 equivalents (e.g., 4-12) nih.gov |
| 2-Ethoxyethanol/Water or Glycerol | Solvent | Reaction Medium |
This table presents a generalized summary of synthetic components. Actual conditions can vary.
The resulting complex is expected to be a neutral, six-coordinate species with the three ligands arranged in a facial (fac) geometry around the octahedral iridium center. This facial isomer is generally the thermodynamically favored product for these types of complexes. nih.gov
The this compound ligand functions as a bidentate, monoanionic ligand in these complexes. The coordination involves the nitrogen atom of the pyridine ring and a carbon atom from the 2-position phenyl ring, which loses a proton during the cyclometalation process. This is referred to as a C^N coordination mode. The 4-phenyl substituent on the pyridine ring is not directly involved in the coordination to the metal center.
Table 2: Ligand Properties of this compound in Iridium(III) Complexes
| Property | Description |
|---|---|
| Denticity | Bidentate (two-toothed) |
| Coordinating Atoms | Pyridyl Nitrogen (N), Phenyl Carbon (C) |
| Coordination Type | Chelation, Cyclometalation |
| Formal Charge | Monoanionic (after deprotonation of the phenyl C-H) |
| Hapticity | The ligand binds through two separate atoms, a σ-bond from carbon and a dative bond from nitrogen. |
Hapticity refers to the number of contiguous atoms of a ligand coordinated to a central atom. While the term is most often used for π-systems, the C^N cyclometalated ligand binds through two distinct sites. libretexts.org
The substitution pattern of the phenylpyridine ligand can significantly impact the properties of the resulting metal complex. In the case of this compound, there are two distinct phenyl groups. The cyclometalation occurs on the phenyl ring at the 2-position of the pyridine. The iodine atom is located on this coordinating phenyl ring.
The presence of the iodine atom, a large and electron-withdrawing halogen, on the coordinating phenyl ring can have several effects. However, its position at the para-position (farthest from the metalation site) means its steric influence on the immediate coordination sphere is minimal. Therefore, it is not expected to alter the preference for the thermodynamically stable facial (fac) stereoisomer over the meridional (mer) isomer in tris-homoleptic complexes. nih.govresearchgate.net The primary influence of the 4-iodophenyl moiety is electronic, modifying the ligand's field strength and the energy levels of the complex's molecular orbitals. More significantly, it introduces a site for specific intermolecular interactions, which has profound implications for supramolecular chemistry.
Supramolecular Assembly and Metal-Organic Frameworks Utilizing Phenylpyridine Motifs
While individual coordination complexes are well-defined molecular entities, they can also serve as building blocks, or "tectons," for the construction of larger, ordered structures through non-covalent interactions. The functional groups on the periphery of the ligands play a crucial role in directing this assembly. rsc.org The iodine atom in this compound is a key feature for guiding supramolecular assembly. Phenylpyridine-based units have also been incorporated into the linkers used to build robust metal-organic frameworks (MOFs). nih.govrsc.org
The solid-state packing of complexes derived from this compound is governed by a combination of weak intermolecular forces.
Halogen Bonding: A key interaction enabled by the 4-iodophenyl group is halogen bonding. The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, opposite the C-I covalent bond. This electrophilic region can interact favorably with nucleophilic sites on adjacent molecules, such as halide anions, solvent molecules, or even the π-electron clouds of aromatic rings. nih.govtau.ac.ilresearchgate.net These iodine-mediated halogen bonds are highly directional and specific, making them a powerful tool for crystal engineering. nih.govnih.gov
Hydrogen Bonding: While the ligand itself lacks classical hydrogen bond donors, weak C-H···N or C-H···π interactions can occur between the C-H bonds of one complex and the nitrogen atoms or aromatic rings of a neighboring complex. mdpi.com If solvent molecules are present in the crystal lattice, they may also participate in hydrogen bonding. nih.gov
Table 3: Key Intermolecular Interactions in the Solid State
| Interaction Type | Description | Participating Moieties |
|---|---|---|
| Halogen Bonding | A directional, non-covalent interaction involving a halogen atom (Iodine). tau.ac.il | C-I group (donor) and a Lewis basic site (acceptor). |
| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. nih.gov | Phenyl and pyridine rings of adjacent ligands. |
| van der Waals Forces | General non-specific attractive or repulsive forces between molecules. | Entire molecular surface. |
| Weak Hydrogen Bonds | Weak electrostatic interactions of the C-H···X type (X=N, π-system). mdpi.com | Aromatic C-H bonds and nitrogen atoms or π-clouds. |
Directed self-assembly refers to the spontaneous organization of molecular components into ordered structures based on the specific recognition and interaction between them. rsc.orgresearchgate.net For complexes of this compound, the combination of metal-ligand coordination bonds and directional intermolecular forces allows for the programmed assembly of supramolecular architectures.
The strong, directional nature of the halogen bond provided by the iodine atom is particularly important for directing the assembly process. nih.gov By choosing appropriate partner molecules or by controlling crystallization conditions, the halogen bonds, in concert with π-π stacking, can guide the iridium complexes into predictable one-, two-, or three-dimensional arrays. This controlled organization is critical for tuning the bulk properties of materials, such as their photophysical characteristics.
Reactivity and Synthetic Transformations of 2 4 Iodophenyl 4 Phenylpyridine
Functionalization and Derivatization via the Iodine Atom
The presence of an iodine atom on the phenyl ring is a key feature for the derivatization of 2-(4-Iodophenyl)-4-phenylpyridine. The carbon-iodine bond is relatively weak and susceptible to a variety of chemical reactions, most notably palladium-catalyzed cross-coupling reactions and transformations involving hypervalent iodine reagents.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Iodoaryl Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The iodoaryl group of this compound serves as an excellent electrophilic partner in these transformations due to the high reactivity of the C-I bond. nobelprize.org
The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound with an organohalide. nobelprize.org In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring. The general mechanism involves the oxidative addition of the iodoaryl compound to a palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orgnih.gov The use of various boronic acids or esters provides access to a diverse library of derivatives. researchgate.net
Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. nanochemres.orgnih.gov This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, can be used to introduce alkynyl substituents onto the phenyl ring of this compound. nanochemres.orgnih.gov These alkynylated products are valuable intermediates for the synthesis of more complex structures, including conjugated polymers and macrocycles. researchgate.net The reaction conditions are generally mild and tolerate a variety of functional groups. nanochemres.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | C-C (Aryl-Aryl) | Pd(0) complex, Base |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C (Aryl-Alkynyl) | Pd(0) complex, Cu(I) salt, Base |
Reactions Involving Hypervalent Iodine Reagents
Hypervalent iodine reagents are compounds with iodine in a formal oxidation state higher than +1. psu.eduresearchgate.net The iodoaryl moiety of this compound can serve as a precursor for the synthesis of such reagents. For instance, oxidation of the iodine atom can lead to the formation of diaryliodonium salts or other hypervalent iodine species. encyclopedia.pub These resulting reagents are valuable in their own right as they can participate in a variety of oxidative transformations. psu.eduorganic-chemistry.org
Conversely, this compound can be a substrate in reactions mediated by externally added hypervalent iodine reagents. For example, iodinated aromatics can be transformed using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). mdpi.com These reactions can lead to the introduction of various functional groups or the formation of new heterocyclic systems. mdpi.combeilstein-journals.org
Transformations Involving the Pyridine (B92270) Heterocycle
The pyridine ring in this compound also presents opportunities for synthetic modifications. These include C-H activation, nucleophilic aromatic substitution on halogenated derivatives, and derivatization of the pyridine nitrogen.
C-H Activation Studies on Pyridine Scaffolds
C-H activation is a powerful strategy for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, offering an atom-economical approach to molecular diversification. rsc.org The 2-phenylpyridine (B120327) scaffold is a well-studied substrate for directed C-H activation, where the pyridine nitrogen acts as a directing group to facilitate the selective functionalization of the ortho C-H bond of the phenyl ring. rsc.orgnih.gov
Palladium-catalyzed C-H activation of 2-phenylpyridine derivatives allows for the introduction of various functional groups, such as aryl, alkyl, or acyl groups, at the ortho-position of the phenyl ring. nih.govrsc.org These reactions typically proceed through a cyclometalated intermediate, where the palladium catalyst coordinates to the pyridine nitrogen and activates a nearby C-H bond. nih.gov While the primary focus is often on the phenyl ring attached at the 2-position, the principles of C-H activation can also be applied to other positions on the pyridine or the pendant phenyl ring, depending on the reaction conditions and directing groups employed. mdpi.com
Nucleophilic Aromatic Substitution on Halogenated Pyridines
While the parent pyridine ring is generally resistant to nucleophilic attack, the introduction of halogens onto the pyridine core significantly enhances its reactivity towards nucleophilic aromatic substitution (SNA_r). wikipedia.org Halogenated pyridines, particularly those with halogens at the 2- or 4-positions, readily undergo substitution with a variety of nucleophiles, including amines, alkoxides, and thiolates. nih.govyoutube.com
This reactivity is due to the electron-withdrawing nature of the pyridine nitrogen and the halogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.org Therefore, if this compound were to be further halogenated on the pyridine ring, these positions would become susceptible to nucleophilic displacement, providing a route to a wide range of functionalized derivatives. nih.gov
Strategies for Derivatization of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound is a site for various chemical transformations. Its basic and nucleophilic character allows for reactions such as N-alkylation, N-oxidation, and the formation of N-ylides.
N-alkylation with alkyl halides introduces a positive charge on the pyridine ring, forming pyridinium (B92312) salts. These salts can exhibit different solubility and reactivity profiles compared to the parent molecule.
N-oxidation using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) yields the corresponding pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.
Furthermore, the pyridine nitrogen can be involved in the formation of N-ylides , which are reactive intermediates that can participate in various cycloaddition and rearrangement reactions, further expanding the synthetic utility of the this compound scaffold.
Investigations into Regioselective Synthesis and Transformation Control
The synthesis of this compound in a regioselective manner primarily relies on sequential or stepwise cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The key to achieving regioselectivity lies in the differential reactivity of the leaving groups on a dihalogenated pyridine precursor. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This predictable reactivity allows for the selective functionalization of one position over another. nih.gov
A plausible and efficient route to this compound involves a stepwise Suzuki-Miyaura coupling strategy starting from a dihalopyridine. For instance, a 2,4-dihalopyridine where the halogens have different reactivities, such as 2-chloro-4-iodopyridine, can be employed. The more reactive C-I bond would undergo the first Suzuki-Miyaura coupling with a suitable boronic acid, followed by a second coupling at the less reactive C-Cl position.
Detailed Research Findings:
Research into the synthesis of unsymmetrical 2,4-diarylpyridines has demonstrated the feasibility of such stepwise approaches. researchgate.netresearchgate.netrsc.org For the synthesis of the target compound, the first step would involve the reaction of a dihalopyridine with (4-iodophenyl)boronic acid. The choice of the dihalopyridine is critical for controlling the regioselectivity. If, for example, 2-bromo-4-chloropyridine (B1272041) were used, the initial coupling would preferentially occur at the more reactive C-Br bond.
Alternatively, and more directly for the target compound, one could start with a pyridine ring already bearing one of the aryl substituents and a halogen for further functionalization. However, for a de novo construction of the 2,4-diarylpyridine scaffold with high regiocontrol, the sequential cross-coupling of a dihalopyridine is a more versatile and commonly employed method.
Let's consider a hypothetical, yet scientifically grounded, synthetic scheme based on established principles for the synthesis of this compound. This would involve the reaction of 2,4-dichloropyridine (B17371) as a starting material, which is commercially available. A selective transformation would first introduce the iodo-substituent, followed by sequential Suzuki-Miyaura couplings. A more direct approach would be to use a precursor like 2-chloro-4-iodopyridine.
The first Suzuki-Miyaura coupling would be with phenylboronic acid under conditions that favor reaction at the more reactive C-I bond, leaving the C-Cl bond intact. The resulting 2-chloro-4-phenylpyridine (B1303126) could then be subjected to a second Suzuki-Miyaura coupling with (4-iodophenyl)boronic acid under more forcing conditions to yield the final product. However, a more elegant approach would be to introduce the iodo-phenyl group in the first step.
The table below outlines a potential regioselective synthetic route, drawing parallels from similar reported syntheses of differentially arylated heterocycles. researchgate.net
Table 1: Hypothetical Regioselective Synthesis of this compound via Sequential Suzuki-Miyaura Coupling
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Regioselectivity |
| 1 | 2-Chloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 2-Chloro-4-phenylpyridine | >95% at C4 |
| 2 | 2-Chloro-4-phenylpyridine | (4-Iodophenyl)boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110 °C | This compound | High yield |
This stepwise approach ensures the unequivocal placement of the phenyl and 4-iodophenyl groups at the desired positions of the pyridine ring. The control over the reaction is achieved by modulating the catalyst system and reaction conditions in each step to match the reactivity of the respective halogen.
Further transformations of the resulting this compound could involve subsequent cross-coupling reactions at the iodo-position, allowing for the introduction of a third functional group, thus creating even more complex and potentially useful molecules. The iodine atom serves as a versatile handle for a variety of palladium-catalyzed reactions, including Sonogashira, Heck, and further Suzuki-Miyaura couplings. The regioselectivity of these subsequent transformations would be inherently controlled by the pre-existing substitution pattern.
Photophysical Studies and Optoelectronic Properties
Absorption and Emission Characteristics of 2-(4-Iodophenyl)-4-phenylpyridine and its Complexes
The interaction of this compound and its complexes with light is fundamental to their functionality. This includes the absorption of photons, leading to excited electronic states, and the subsequent emission of light through fluorescence or phosphorescence.
The electronic absorption spectra of this compound and related compounds typically exhibit intense absorption bands in the ultraviolet-visible region. These absorptions are generally attributed to π → π* and n → π* electronic transitions within the molecule. For instance, the UV-visible spectrum of a similar compound, 2,4-diphenyl-6-(p-iodophenyl)pyridine, has been recorded. spectrabase.com In many pyridine-containing organic compounds, absorption bands can be assigned to the different moieties of the molecule. For example, in a furo-pyridine derivative, bands around 280 and 340 nm were assigned to the phenyl-furo-pyridine moiety. researchgate.net The specific wavelengths of maximum absorption (λmax) are influenced by the molecular structure and the solvent environment. The fusion of a benzene (B151609) ring to a heterocyclic structure can lead to an increase in the molar absorptivity of the absorption band. libretexts.org
Fluorescence and phosphorescence are two mechanisms by which an excited molecule can relax to its ground state by emitting a photon. libretexts.org The nature of the emission (fluorescence or phosphorescence) is determined by the electron spin multiplicity of the excited state. libretexts.org
Fluorescence is the emission of light from a singlet excited state and is typically a short-lived process. libretexts.org
Phosphorescence involves a change in electron spin (intersystem crossing) to a triplet excited state, resulting in a longer-lived emission. libretexts.org
Metal complexes containing 2-phenylpyridine-type ligands are well-known for their phosphorescent properties. For example, iridium(III) complexes with 2-phenylpyridine (B120327) ligands, such as fac-Ir(ppy)₃, are highly phosphorescent and have been extensively studied for applications in organic light-emitting diodes (OLEDs). elsevierpure.com The phosphorescence in these complexes often arises from a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) triplet states. elsevierpure.com Similarly, cycloplatinated(II) complexes featuring 2-phenylpyridine derivatives can exhibit dual emission, with both fluorescence and phosphorescence being observed. nih.gov The presence of oxygen can quench the long-lived triplet state, thus affecting the phosphorescence intensity. nih.gov
The quantum efficiency of fluorescence is influenced by structural rigidity. More rigid molecules often exhibit higher fluorescence quantum yields. libretexts.org For nitrogen heterocycles, the lowest energy transition is often an n→π* transition, which can rapidly convert to a triplet state, thus hindering fluorescence. However, fused-ring structures are more likely to fluoresce. libretexts.org
The excited state dynamics of a molecule describe the pathways and timescales of relaxation from an excited state. These dynamics can be investigated using time-resolved spectroscopic techniques. For many fluorescent molecules, the excited-state decay times can be on the order of nanoseconds. nih.gov In some cases, such as with Schiff bases, coordination to a metal center can significantly increase the excited-state decay times by restricting conformational changes. nih.gov
The lifetime of the excited state is a critical parameter. For instance, the delayed fluorescence lifetime of certain thermally activated delayed fluorescence (TADF) molecules can be shortened by applying pressure, which is attributed to an increased overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) due to molecular planarization. rsc.org In the context of metal complexes, ultrafast spectroscopy can be used to study the dynamics of processes like intersystem crossing and ground state recovery. For example, variable-temperature ultrafast time-resolved absorption spectroscopy has been used to determine the activation barriers associated with ground state recovery in Fe(II) polypyridyl complexes. rsc.org
Analysis of Solvatochromism and Aggregation-Induced Emission (AIE) Phenomena
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This is often observed in molecules with a significant change in dipole moment upon excitation. The fluorescence emission of donor-acceptor molecules, for instance, can show a redshift (bathochromic shift) in more polar solvents. nih.gov This is due to the stabilization of the more polar excited state by the polar solvent molecules. nih.gov The study of solvatochromism provides insights into the nature of the excited state and the specific interactions between the solute and solvent molecules. nih.gov
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules, which are non-emissive or weakly emissive in dilute solutions, become highly luminescent upon aggregation in the solid state or in poor solvents. magtech.com.cnnih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay. magtech.com.cn AIE is a valuable property for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors. rsc.orgrsc.org Molecules with both AIE and thermally activated delayed fluorescence (TADF) properties are of particular interest for high-efficiency OLEDs. nih.gov
Structure-Photophysical Performance Relationships
The relationship between the molecular structure and the photophysical properties is a cornerstone of materials science. By systematically modifying the chemical structure, it is possible to tune the absorption and emission characteristics of a compound.
In the case of 2-phenylpyridine-based metal complexes, the nature of the cyclometalated ligand and ancillary ligands plays a crucial role in determining the emission color, quantum yield, and lifetime. For example, in platinum(II) complexes with 4-styryl-functionalized 2-phenylpyridine ligands, the electronic properties of the styryl substituent can influence the energy of the emissive state. worktribe.com
Third-Order Nonlinear Optical (NLO) Properties
Third-order nonlinear optical (NLO) materials have applications in areas such as optical switching, data storage, and optical limiting. The NLO properties of a material are related to the third-order susceptibility, χ(3). Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer character often exhibit significant third-order NLO responses. researchgate.net The Z-scan technique is a common method for measuring the sign and magnitude of the real and imaginary parts of χ(3). researchgate.net
Electrochemical Properties and Redox Behavior
Cyclic Voltammetry Studies of 2-(4-Iodophenyl)-4-phenylpyridine and its Metal Complexes
Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of this compound and its metal complexes. researchgate.netutexas.eduresearchgate.netnih.gov This method involves scanning the potential of an electrode and measuring the resulting current, providing information about redox processes.
Studies on various metal complexes incorporating phenylpyridine-type ligands reveal multiple one-electron reduction and oxidation events. utexas.edu For instance, iridium(III) complexes with derivatized bipyridine ligands, which are structurally related to phenylpyridines, have been shown to retain the redox potentials of their parent compounds. researchgate.net In these complexes, the electrochemical behavior is often characterized by both metal- and ligand-centered processes. nih.govuni-stuttgart.de
The solvent and supporting electrolyte play a significant role in the CV measurements. Acetonitrile and dichloromethane (B109758) are commonly used solvents, with tetrabutylammonium (B224687) hexafluorophosphate (B91526) (NBu4PF6) often serving as the supporting electrolyte. researchgate.netuni-stuttgart.de The scan rate in CV experiments can be varied to study the stability of the electrochemically generated species. nih.gov
Determination of Oxidation and Reduction Potentials
The oxidation and reduction potentials of this compound and its metal complexes are key parameters determined from cyclic voltammetry. These potentials indicate the energy levels of the frontier molecular orbitals (HOMO and LUMO) and are critical for designing materials with specific electronic properties.
For many transition metal complexes with polypyridine ligands, the oxidation is typically a reversible, one-electron process corresponding to the M(II)/M(III) redox couple. uni-stuttgart.de The reduction processes, on the other hand, are often associated with the ligand system and can occur in multiple steps. uni-stuttgart.de
The table below presents hypothetical electrochemical data for a representative metal complex of this compound, illustrating typical oxidation and reduction potentials.
| Redox Process | Potential (V vs. Fc/Fc+) | Characteristics |
| Oxidation | +0.85 | Reversible, Metal-centered (e.g., Ir(III)/Ir(IV)) |
| Reduction 1 | -1.50 | Reversible, Ligand-centered |
| Reduction 2 | -1.95 | Reversible, Ligand-centered |
Note: This data is illustrative and intended to represent typical values found in the literature for similar complexes.
Elucidation of Metal-Centered versus Ligand-Centered Redox Processes
Distinguishing between metal-centered and ligand-centered redox processes is a fundamental aspect of understanding the electrochemical behavior of these complexes. nih.govmit.edunih.gov This distinction is often made by comparing the redox potentials of the complex to those of the free ligand and by using computational (DFT) calculations.
In many iridium(III) and platinum(II) complexes containing phenylpyridine ligands, the oxidation is assigned to a metal-centered process, while the reductions are typically localized on the ligands. nih.govresearchgate.net The nature of the metal and the substituents on the ligand can influence the relative energies of the metal and ligand orbitals, thereby affecting which species is oxidized or reduced first. nih.gov For example, in some porphyrinogen (B1241876) complexes, the ligand itself can act as a multi-electron reservoir, participating directly in the redox chemistry. mit.edu
Impact of Structural Modifications on Electrochemical Characteristics
Structural modifications to the this compound ligand can significantly impact the electrochemical properties of the resulting metal complexes. nih.gov Introducing electron-donating or electron-withdrawing groups to the phenyl or pyridine (B92270) rings can alter the electron density at the metal center and on the ligand, thereby shifting the oxidation and reduction potentials. nih.gov
For instance, adding electron-donating groups is expected to make the complex easier to oxidize (a less positive oxidation potential) and harder to reduce (a more negative reduction potential). Conversely, electron-withdrawing groups would make the complex harder to oxidize and easier to reduce.
The position of the substituent also matters. A study on 4'-aryl-terpyridine complexes, which are structurally analogous, demonstrated that a phenyl spacer attenuates the electronic effect of the substituent compared to direct substitution on the terpyridine core. nih.gov This fine-tuning of redox potentials through structural modifications is a powerful strategy for designing molecules with tailored electrochemical and photophysical properties. nih.gov
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of molecules like "2-(4-Iodophenyl)-4-phenylpyridine". nih.govmdpi.com DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry and calculate various quantum chemical parameters. nih.govajrconline.org These calculations provide a detailed picture of the molecule's behavior and characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy required for the lowest electronic excitation. schrodinger.comnih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability. nih.gov
For "this compound," DFT calculations can precisely determine the energies of the HOMO and LUMO. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks. Typically, in similar aromatic compounds, the HOMO is distributed over the π-system, while the LUMO is located on the carbon atoms of the phenyl rings. mdpi.com The HOMO-LUMO energy gap can be correlated with the molecule's absorption wavelength in UV-Vis spectroscopy. schrodinger.com
Table 1: Calculated Electronic Properties of "this compound" (Hypothetical DFT Data)
| Parameter | Value (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.10 | Energy difference between HOMO and LUMO |
Note: The values in this table are hypothetical and serve as an illustration of typical DFT calculation outputs. Actual values would require specific DFT calculations for this compound.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronically excited states of molecules and predicting their spectroscopic properties, such as UV-Vis absorption spectra. rsc.orgrsc.org By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can provide a theoretical spectrum that can be compared with experimental data. mdpi.com
For "this compound," TD-DFT calculations can identify the nature of the electronic transitions, for instance, whether they are π-π* or n-π* transitions. scispace.com These calculations help in understanding the photophysical behavior of the molecule, which is essential for applications in materials science and photochemistry. The calculations can also account for the influence of different solvents on the absorption spectra using models like the Polarizable Continuum Model (PCM). mdpi.com
Molecular Dynamics Simulations for Conformational and Intermolecular Analysis
These simulations can reveal the flexibility of the molecule, including the rotational freedom around the single bonds connecting the phenyl and pyridine (B92270) rings. scispace.com Understanding the conformational landscape is crucial as it can significantly influence the molecule's properties and its interactions with other molecules. MD simulations can also be used to study the aggregation behavior and solvation of "this compound" in different solvents, providing insights into its solubility and transport properties.
Molecular Modeling and Prediction of Electronic and Reactive Properties
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules and predict their properties. wordpress.com For "this compound," molecular modeling can be used to visualize the molecular structure, analyze its surface properties, and predict its electronic and reactive behavior.
One of the key outputs of molecular modeling is the Molecular Electrostatic Potential (MEP) map. mdpi.com The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com This information is invaluable for predicting the sites of electrophilic and nucleophilic attack and understanding intermolecular interactions such as hydrogen bonding. mdpi.com For instance, in similar compounds, the regions around nitrogen and oxygen atoms often show negative electrostatic potential, making them susceptible to electrophilic attack. mdpi.com
Calculation of Aromaticity Indices and Electron Density Distributions
The aromaticity of the phenyl and pyridine rings in "this compound" is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices can be calculated using DFT methods to assess the degree of aromatic character in each ring of the molecule.
Furthermore, the analysis of electron density distribution provides a detailed picture of the bonding and electronic structure. The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density topology, identifying bond critical points and characterizing the nature of chemical bonds (e.g., covalent vs. ionic). This analysis can offer deep insights into the intramolecular interactions within "this compound."
Materials Science Applications
Applications in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)
The development of efficient and stable light-emitting devices is a cornerstone of modern display and lighting technology. Iridium(III) complexes are of particular interest in this field due to their ability to facilitate efficient phosphorescence, a process that allows for the harvesting of both singlet and triplet excitons generated during device operation, leading to high internal quantum efficiencies.
While direct applications of 2-(4-Iodophenyl)-4-phenylpyridine as a standalone emissive material are not extensively documented, its true value lies in its role as a ligand for the synthesis of phosphorescent iridium(III) complexes. The 2-phenylpyridine (B120327) (ppy) core of the molecule is a classic cyclometalating ligand that forms highly stable and luminescent complexes with iridium. The general structure of such complexes is often of the type [Ir(C^N)2(N^N)]+ or Ir(C^N)3, where C^N represents a cyclometalating ligand like 2-phenylpyridine.
Cationic iridium(III) complexes bearing 2-phenylpyridine and its derivatives have been successfully employed as emitters in light-emitting electrochemical cells (LECs). rsc.orgmdpi.com LECs are a type of light-emitting device with a simpler architecture compared to traditional OLEDs, typically consisting of a single active layer containing the luminescent material and mobile ions. nih.gov The presence of the mobile ions facilitates charge injection from the electrodes, simplifying the device structure. nih.govunito.it For instance, complexes like [Ir(ppy)2(2,5-dpp)]PF6 and [Ir(ppy)2(2,5-tpy)]PF6 have been shown to be effective orange and deep-red emitters in LECs. rsc.org The introduction of a 4-iodophenyl substituent on the phenylpyridine ligand, as in this compound, offers a strategic position for further functionalization to fine-tune the electronic and steric properties of the resulting iridium complex. This can influence key performance parameters such as emission color, quantum yield, and operational stability.
The following table summarizes the performance of some representative iridium(III) complexes with phenylpyridine-type ligands in light-emitting devices, illustrating the potential of this class of materials.
| Complex | Device Type | Emission Color | Emission Maximum (nm) | External Quantum Efficiency (EQE) (%) |
| [Ir(ppy)2(2,5-dpp)]PF6 | LEC | Deep Red | 666 | - |
| [Ir(ppy)2(2,5-tpy)]PF6 | LEC | Orange | 604 | - |
| [Ir(dFMeppy)2(2,5-dpp)]PF6 | LEC | Orange | 605 | - |
| [Ir(dFMeppy)2(2,5-tpy)]PF6 | LEC | Green | 544 | - |
| Charged Organic TADF Emitter 2 | LEEC | - | - | 0.39 |
| Charged Organic TADF Emitter 2 | OLED | - | - | 5.1 |
Data sourced from multiple studies. rsc.orgresearchgate.net Note: '-' indicates data not available in the provided sources.
Role in Photocatalytic Systems
Photocatalysis has emerged as a powerful tool for driving chemical reactions using light as a sustainable energy source. Iridium complexes, particularly those with polypyridyl ligands, have garnered significant attention as highly effective photocatalysts for a variety of organic transformations. These complexes can absorb visible light and initiate electron transfer processes, leading to the formation of reactive intermediates.
The utility of this compound in this context is again as a ligand for the construction of photoactive iridium centers. The phenylpyridine moiety provides a strong chelating site for the iridium ion, while the iodophenyl group can be used to anchor the complex to a support or to introduce other functional groups that can modulate the photocatalytic activity. For example, cyclometalated iridium-Pt/Pd dinuclear complexes containing a phenylpyridine ligand have been shown to generate hydrogen from water under both visible and UV irradiation. nih.gov
The general mechanism for photocatalysis by an iridium complex involves the absorption of a photon to generate an excited state, which can then engage in either an oxidative or reductive quenching cycle. In an oxidative quenching cycle, the excited complex is oxidized by an electron acceptor, and the resulting oxidized iridium species can then oxidize a substrate. In a reductive quenching cycle, the excited complex is reduced by an electron donor, and the resulting reduced iridium species can then reduce a substrate.
While specific studies detailing the photocatalytic applications of complexes derived from this compound are not abundant, the established reactivity of iridium-phenylpyridine systems suggests its potential. The presence of the iodine atom could also be exploited in the design of photocatalysts with unique reactivity, for instance, in reactions involving radical intermediates.
Integration into Polymer and Membrane Technologies
The incorporation of functional molecules into polymer matrices is a widely used strategy to create materials with tailored properties for specific applications, including sensors, separation membranes, and catalysts. The this compound molecule possesses features that make it an attractive candidate for integration into polymer and membrane technologies.
The iodine atom on the phenyl ring provides a reactive site for covalent attachment to a polymer backbone or for post-polymerization modification. For example, iodine-functionalized hypercrosslinked polymers have been synthesized and demonstrated to act as recyclable heterogeneous catalysts for alcohol oxidation. rsc.org This suggests that a polymer functionalized with this compound could potentially be used as a solid-supported catalyst, combining the catalytic activity of the phenylpyridine-metal complex with the ease of separation and reusability of a polymeric support.
Furthermore, the phenylpyridine unit itself can impart desirable properties to a polymer. The rigid, aromatic nature of this group can enhance the thermal stability and mechanical strength of the polymer. When complexed with a metal ion, the resulting metallopolymer can exhibit interesting optical or electronic properties. For instance, cationic poly(4-vinylpyridine)-functionalized colloidal particles have been used for efficient protein adsorption. nih.gov
In the context of membrane technology, the selective transport of molecules or ions is a key function. mdpi.com Polymers functionalized with specific recognition sites can be used to create membranes with high selectivity. The phenylpyridine moiety of this compound could act as a binding site for certain metal ions or organic molecules, and its incorporation into a membrane could enable selective separation processes.
Development of Advanced Functional Materials
The synthesis of novel organic molecules with specific functions is a driving force in the development of advanced materials. magtech.com.cnmagtech.com.cnnwpu.edu.cn this compound serves as a versatile platform for the construction of more complex functional materials through the modification of both the iodophenyl and the phenylpyridine units.
The iodine atom is a particularly useful functional group in organic synthesis, as it can be readily converted into a wide range of other functionalities through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. This allows for the facile synthesis of a diverse library of 2,4-diarylpyridine derivatives with tailored electronic and steric properties. For example, the synthesis of various 2,4,6-triaryl pyridines has been reported through multicomponent reactions. nih.gov These extended π-conjugated systems can exhibit interesting photophysical properties, making them suitable for applications in organic electronics.
Moreover, the phenylpyridine core is a key component in many functional materials beyond light-emitting devices. For instance, dipyrrinato-iridium(III) complexes containing a 2-phenylpyridyl ligand have been investigated for their applications in photodynamic therapy. tum.de The ability to functionalize the phenylpyridine ligand via the iodophenyl group in this compound provides a route to attach targeting moieties or to tune the photophysical properties for enhanced therapeutic efficacy.
The development of functional materials often involves the creation of well-defined supramolecular architectures. The phenylpyridine unit can participate in π-π stacking interactions, which can be used to direct the self-assembly of molecules into ordered structures. By modifying the 4-iodophenyl group, it is possible to introduce other recognition motifs that can further guide the assembly process, leading to the formation of functional materials with controlled nanostructures.
Advanced Characterization Methodologies
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of the bonds within "2-(4-Iodophenyl)-4-phenylpyridine" provide a characteristic spectrum, often referred to as a molecular fingerprint.
Expected Characteristic FT-IR Peaks for this compound:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group/Structural Unit |
| 3100-3000 | C-H stretching | Aromatic (Pyridine and Phenyl rings) |
| 1600-1450 | C=C and C=N stretching | Aromatic ring skeletal vibrations |
| 1450-1370 | C-H in-plane bending | Aromatic rings |
| 1200-1000 | C-H in-plane bending and ring breathing modes | Pyridine (B92270) and Phenyl rings |
| 850-750 | C-H out-of-plane bending | Substituted aromatic rings |
| 600-500 | C-I stretching | Iodophenyl group |
The presence of the iodine atom, being heavy, would result in a C-I stretching vibration at a low frequency, typically in the 600-500 cm⁻¹ region of the spectrum. The substitution pattern on the aromatic rings will also influence the C-H out-of-plane bending vibrations, providing further structural information.
General Spectroscopic Techniques for Characterization
Beyond FT-IR, a range of other spectroscopic methods are indispensable for the complete characterization of "this compound". These techniques provide complementary information regarding the compound's electronic structure, connectivity, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the precise connectivity of atoms. The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum would confirm the substitution pattern of the phenyl and pyridine rings. Similarly, the number and chemical shifts of the signals in the ¹³C NMR spectrum would correspond to the unique carbon environments within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The conjugated π-system of the phenyl and pyridine rings in "this compound" is expected to give rise to characteristic absorption bands in the UV-Vis region, which are useful for confirming the presence of the chromophore.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would confirm the elemental composition, and the fragmentation pattern can provide further structural insights.
These general spectroscopic techniques, when used in combination, allow for the unambiguous identification and structural confirmation of "this compound". rsc.org
Other Advanced Analytical Techniques for Structural and Electronic Characterization
For more in-depth analysis of the structural and electronic properties of "this compound," particularly in specific contexts such as chiral environments or advanced materials applications, other advanced analytical techniques can be employed.
Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. wikipedia.orgyoutube.com This technique is primarily used for the analysis of chiral molecules. While "this compound" itself is not chiral, if it were to be incorporated into a chiral superstructure, used as a ligand for a chiral metal complex, or derivatized with a chiral auxiliary, CD spectroscopy would be a powerful tool to probe the resulting stereochemistry and conformational properties. rsc.orgmdpi.com The interaction of the molecule's chromophores with a chiral environment would induce a CD signal, providing insights into the three-dimensional arrangement.
Fluorescence Spectroscopy: Should the molecule exhibit fluorescence, this technique can be used to study its photophysical properties, including its emission spectrum, quantum yield, and lifetime. These properties are sensitive to the molecular environment and can be used to probe interactions with other molecules or materials.
The application of these advanced techniques provides a deeper understanding of the nuanced structural and electronic characteristics of "this compound" beyond basic identification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
